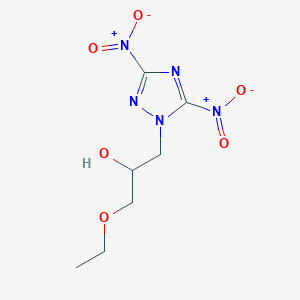![molecular formula C18H20N2O2 B5003644 N-(4-{[2-(2-methylphenyl)acetyl]amino}phenyl)propanamide](/img/structure/B5003644.png)
N-(4-{[2-(2-methylphenyl)acetyl]amino}phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[2-(2-methylphenyl)acetyl]amino}phenyl)propanamide, also known as MPAA, is a synthetic compound that has been studied for its potential applications in scientific research. MPAA is a member of the class of compounds known as amides, which are characterized by the presence of a carbonyl group (C=O) attached to a nitrogen atom. In
作用機序
The mechanism of action of N-(4-{[2-(2-methylphenyl)acetyl]amino}phenyl)propanamide is not fully understood, but it is thought to involve the inhibition of protein synthesis by targeting the ribosome. This compound has been shown to bind to the A-site of the ribosome, which is involved in the decoding of mRNA during protein synthesis. This binding is thought to disrupt the normal function of the ribosome, leading to the inhibition of protein synthesis and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of the GABAergic system, and the inhibition of protein synthesis. In cancer cells, this compound has been shown to induce apoptosis and disrupt the cell cycle, leading to the inhibition of cell growth. In the GABAergic system, this compound has been shown to enhance the activity of GABA receptors, leading to the modulation of anxiety and sleep. In terms of protein synthesis, this compound has been shown to inhibit the translation of mRNA into protein, leading to the inhibition of cell growth and the induction of apoptosis.
実験室実験の利点と制限
One advantage of using N-(4-{[2-(2-methylphenyl)acetyl]amino}phenyl)propanamide in lab experiments is its potential as a scaffold for the design of novel compounds with improved pharmacological properties. Another advantage is its ability to inhibit cancer cell growth and induce apoptosis, which could be useful in cancer research. However, one limitation of using this compound in lab experiments is its relatively low yield, which could make it difficult to produce large quantities of the compound for use in experiments. Another limitation is its potential toxicity, which could limit its use in certain applications.
将来の方向性
There are several future directions for research on N-(4-{[2-(2-methylphenyl)acetyl]amino}phenyl)propanamide, including the design of novel compounds based on the this compound scaffold, the investigation of its potential as a modulator of the GABAergic system, and the exploration of its mechanism of action at the molecular level. Other potential future directions include the investigation of its potential as a therapeutic agent for cancer and other diseases, and the development of more efficient synthesis methods for the compound. Overall, this compound is a promising compound with a wide range of potential applications in scientific research.
合成法
The synthesis of N-(4-{[2-(2-methylphenyl)acetyl]amino}phenyl)propanamide involves the reaction of 2-methylphenylacetic acid with 4-aminobenzamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then treated with propanoyl chloride to form this compound. The yield of this compound is typically around 50-60%.
科学的研究の応用
N-(4-{[2-(2-methylphenyl)acetyl]amino}phenyl)propanamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and disrupting the cell cycle. In neuroscience, this compound has been studied for its potential as a modulator of the GABAergic system, which is involved in the regulation of anxiety and sleep. In drug discovery, this compound has been used as a scaffold for the design of novel compounds with improved pharmacological properties.
特性
IUPAC Name |
N-[4-[[2-(2-methylphenyl)acetyl]amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-3-17(21)19-15-8-10-16(11-9-15)20-18(22)12-14-7-5-4-6-13(14)2/h4-11H,3,12H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBGZDWVPKEBMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3-phenylpropyl)thiourea](/img/structure/B5003561.png)
![2-[(4-nitrobenzyl)thio]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B5003569.png)
![5-acetyl-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-4-(4-fluorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5003578.png)
![2-imino-5-{2-[2-(3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-1,3-thiazolidin-4-one](/img/structure/B5003584.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B5003593.png)

![2-(1-bromo-1-chloroethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B5003606.png)
![[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-methylphenyl)methyl]malononitrile](/img/structure/B5003613.png)

![5-{[2-(methylthio)phenoxy]methyl}-N-[(3S)-2-oxo-3-azepanyl]-3-isoxazolecarboxamide](/img/structure/B5003618.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}methanesulfonamide](/img/structure/B5003624.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5003633.png)
![methyl 2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5003639.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B5003660.png)